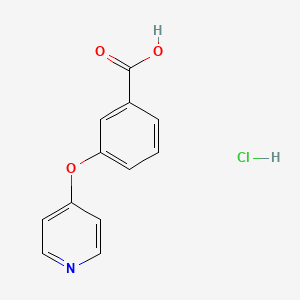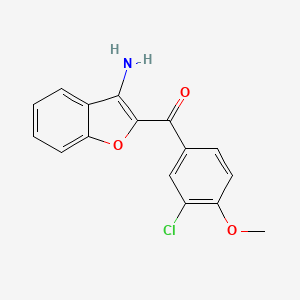
t-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “t-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation .
Molecular Structure Analysis
The empirical formula of the compound is C18H27NO3 . Its molecular weight is 305.41 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The compound is used in the development of PROTACs, which are designed to degrade specific proteins within cells . The exact chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The compound is a powder with a quality level of 100 and an assay of ≥95% . It should be stored at a temperature of 2-8°C . The compound has a functional group of Boc hydroxyl .Applications De Recherche Scientifique
Synthesis and Elaboration
- t-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is utilized in the synthesis of a variety of amines with a substituted piperidine subunit, offering a general route to optically pure piperidines with alpha substituents to nitrogen. These piperidine derivatives, derived from serine and terminal acetylenes, are versatile intermediates in creating a broad range of amines (Acharya & Clive, 2010).
Enzymatic Preparation
- The compound has been prepared using lipase P for enantioselective esterification and hydrolysis processes. This method demonstrates its utility in producing optically active compounds, essential for various pharmaceutical applications (Wirz & Walther, 1992).
Intermediate in Biologically Active Compounds
- t-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis involves starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and using various chemical transformations to obtain the desired structure (Kong et al., 2016).
Palladium-Catalyzed CH Functionalization
- The compound is also involved in palladium-catalyzed CH functionalization processes, which are crucial in medicinal chemistry synthesis. Such processes are integral in creating various pharmaceutical agents (Magano et al., 2014).
Structural Studies and Biological Evaluation
- Structural studies, including X-ray diffraction, have been conducted on derivatives of t-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate. These studies are crucial for understanding the molecular interactions and potential biological applications of these compounds (Sanjeevarayappa et al., 2015).
Mécanisme D'action
Target of Action
Tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound acts as a linker molecule in PROTACs, connecting the E3 ligase recruiting moiety to the target protein binding moiety . The flexibility of the linker can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase .
Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system . Once the ternary complex is formed, the target protein is ubiquitinated by the E3 ligase. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Pharmacokinetics
Factors such as molecular weight, lipophilicity, and charge can affect the bioavailability of the PROTAC .
Result of Action
The result of the action of this compound, as part of a PROTAC, is the targeted degradation of specific proteins . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, degrading a protein that promotes cell growth could slow down or stop the growth of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to interact with its targets .
Safety and Hazards
The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information is not provided in the search results.
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-[3-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-10-7-15(8-11-19)16-6-4-5-14(13-16)9-12-20/h4-6,13,15,20H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZQLKKOVLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2804337.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)
![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)
![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)
![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)
![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)
